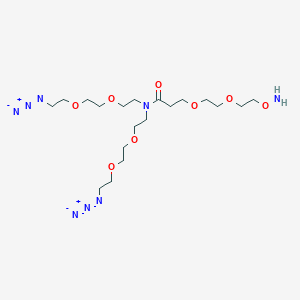
N,N-Bis(PEG2-azide)-N-amido-PEG2-oxyamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(PEG2-azide)-N-amido-PEG2-oxyamine is a compound that features polyethylene glycol (PEG) chains with azide and oxyamine functional groups. This compound is particularly useful in bioconjugation and click chemistry applications due to its reactive azide groups, which can form stable triazole linkages with alkynes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(PEG2-azide)-N-amido-PEG2-oxyamine typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable amine precursor with PEG chains.
Azidation: The introduction of azide groups is achieved through nucleophilic substitution reactions, where a halide (e.g., bromide) on the PEG chain is replaced by an azide group using sodium azide.
Amidation: The formation of the amido linkage is carried out by reacting the PEG-azide intermediate with an amine-containing compound under appropriate conditions, often using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large-scale PEGylation using industrial reactors.
Continuous Flow Azidation: Utilizing continuous flow reactors for efficient and safe azidation.
Automated Amidation: Employing automated systems for the amidation step to ensure consistency and high yield.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(PEG2-azide)-N-amido-PEG2-oxyamine undergoes several types of chemical reactions:
Click Chemistry: The azide groups participate in click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages.
Reduction: The azide groups can be reduced to amines using reducing agents like triphenylphosphine or lithium aluminum hydride.
Substitution: The azide groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
CuAAC: Copper(I) sulfate and sodium ascorbate are commonly used catalysts for click chemistry reactions.
Reduction: Triphenylphosphine in the presence of water or lithium aluminum hydride in anhydrous conditions.
Substitution: Sodium azide in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Triazoles: Formed from click chemistry reactions.
Amines: Resulting from the reduction of azide groups.
Substituted PEG Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
N,N-Bis(PEG2-azide)-N-amido-PEG2-oxyamine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in bioconjugation to attach biomolecules like proteins and nucleic acids to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials, such as hydrogels and nanomaterials, for various industrial applications.
Mechanism of Action
The mechanism of action of N,N-Bis(PEG2-azide)-N-amido-PEG2-oxyamine primarily involves its azide groups, which react with alkynes in the presence of a copper(I) catalyst to form triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and material synthesis. The oxyamine group can also participate in oxime ligation, forming stable oxime linkages with carbonyl compounds.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(PEG2-azide)-N-amido-PEG2-maleimide: Similar structure but with a maleimide group instead of an oxyamine group.
N,N-Bis(PEG1-azide)-N-amido-PEG2-thiol: Contains a thiol group instead of an oxyamine group.
N-(Azido-PEG2)-N-Bis(PEG4-t-butyl ester): Features t-butyl ester groups instead of an oxyamine group.
Uniqueness
N,N-Bis(PEG2-azide)-N-amido-PEG2-oxyamine is unique due to its combination of azide and oxyamine groups, which allows it to participate in both click chemistry and oxime ligation reactions. This dual functionality makes it highly versatile for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-[2-(2-aminooxyethoxy)ethoxy]-N,N-bis[2-[2-(2-azidoethoxy)ethoxy]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38N8O8/c20-25-23-2-7-30-12-14-32-9-4-27(5-10-33-15-13-31-8-3-24-26-21)19(28)1-6-29-11-16-34-17-18-35-22/h1-18,22H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVYLICMHXXMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCON)C(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38N8O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













